2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.: 1040633-81-5
Cat. No.: VC11939883
Molecular Formula: C21H21N3O6S2
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040633-81-5 |
|---|---|
| Molecular Formula | C21H21N3O6S2 |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O6S2/c1-3-30-16-8-10-17(11-9-16)32(27,28)18-12-22-21(24-20(18)26)31-13-19(25)23-14-4-6-15(29-2)7-5-14/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | OXUMEXKKQPFZPH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
Introduction
Research Applications
Compounds with similar structures are used in various research applications, including:
-
Pharmaceutical Research: They may be investigated for their potential biological activities, such as enzyme inhibition or receptor binding.
-
Chemical Synthesis: These compounds can serve as intermediates or building blocks in the synthesis of more complex molecules.
Data Table for Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) |
|---|---|---|---|
| 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | C21H20FN3O5S2 | 477.5 | 95 |
| N-(3-acetylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide | C22H21N3O6S2 | 487.6 | 95 |
Detailed Research Findings
While specific research findings on 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide are not available, compounds with similar structures are typically studied for their pharmacological properties. These include potential anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfanyl group and the pyrimidine ring suggests potential interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume